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Abstract
3-(3-Iodophenyl)propanoic acid is a halogenated aromatic carboxylic acid that serves as a

valuable building block and intermediate in medicinal chemistry and synthetic organic

chemistry.[1][2] Its utility in the synthesis of more complex molecules, including potential

diagnostic agents and pharmacologically active compounds, necessitates a comprehensive

understanding of its core physicochemical properties and a robust methodology for its

unambiguous identification. This guide provides an in-depth technical overview of 3-(3-
iodophenyl)propanoic acid, focusing on the definitive determination of its molecular weight

and structure. We will detail the causal logic behind selecting High-Resolution Mass

Spectrometry (HRMS) for molecular formula confirmation and Nuclear Magnetic Resonance

(NMR) for structural elucidation. This document presents field-proven protocols and data

interpretation insights to ensure researchers can handle, analyze, and utilize this compound

with the highest degree of scientific integrity and confidence.

Introduction and Strategic Importance
In the landscape of drug discovery and materials science, the precise characterization of

starting materials and intermediates is a foundational pillar of successful research and
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development. 3-(3-Iodophenyl)propanoic acid (CAS No. 68034-75-3) emerges as a

significant intermediate, primarily due to the synthetic versatility conferred by its two key

functional groups: the carboxylic acid and the aryl iodide. The carboxylic acid moiety provides a

handle for amide bond formation or other derivatizations, while the iodo-substituent is a prime

site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira),

enabling the construction of complex molecular architectures.

While this specific molecule is not extensively studied for its direct biological activity, related

phenylpropanoic acid derivatives have demonstrated a wide range of pharmacological effects,

including anticancer, antioxidant, and antihypertensive properties.[3][4][5] This underscores the

potential of 3-(3-iodophenyl)propanoic acid as a scaffold in the development of novel

therapeutics. Therefore, a definitive and validated analytical workflow is not merely academic; it

is a critical prerequisite for its application in any regulated or high-stakes research environment.

This guide moves beyond a simple data sheet to provide a holistic analytical strategy,

empowering the researcher to independently verify the identity, purity, and key properties of this

compound.

Core Physicochemical Properties
A precise understanding of a molecule begins with its fundamental properties. The data for 3-
(3-iodophenyl)propanoic acid are summarized below. These values serve as the benchmark

against which all experimental analysis is compared.

Property Value Source(s)

Molecular Weight 276.07 g/mol (Average) [6][7]

275.96473 Da (Monoisotopic) [7]

Molecular Formula C₉H₉IO₂ [1][6][8]

CAS Number 68034-75-3 [1][6][9]

Synonyms 3-(3-Iodophenyl)propionic acid [6][8][10]

Melting Point 64-66 °C [8]

SMILES String C1=CC(=CC(=C1)I)CCC(=O)O
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Molecular Structure Visualization
Caption: Molecular structure of 3-(3-iodophenyl)propanoic acid.

Definitive Analysis: A Two-Pillar Approach
To move from a putative identity to a confirmed structure, a multi-technique approach is

essential. For a small molecule like this, the combination of High-Resolution Mass

Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides an

irrefutable confirmation of both molecular formula and atomic connectivity.

Pillar 1: High-Resolution Mass Spectrometry (HRMS) for
Molecular Formula Confirmation
Expertise & Causality: Standard mass spectrometry provides a nominal mass, which is the

integer mass of the most abundant isotope of each element. For C₉H₉IO₂, this would be 276.

However, multiple chemical formulas could yield the same nominal mass. HRMS instruments

(e.g., Q-TOF, Orbitrap) measure mass with exceptionally high accuracy (typically < 5 ppm

error), providing an exact mass out to several decimal places.[11][12] This precision is so high

that it allows for the unambiguous determination of the elemental composition, as very few

combinations of atoms can produce a specific exact mass.[13] This is the most authoritative

method for confirming a molecular formula.

Trustworthiness - A Self-Validating Protocol: The following protocol includes internal calibration

and isotopic pattern matching, which are critical self-validation steps. The internal calibrant

ensures mass accuracy throughout the run, while the natural abundance of isotopes (e.g., ¹³C)

creates a predictable pattern of smaller peaks next to the main monoisotopic peak. Matching

the observed pattern to the theoretical pattern for C₉H₉IO₂ provides a secondary layer of

confirmation.

Experimental Protocol: LC-HRMS for Exact Mass Determination

Sample Preparation:

Accurately weigh ~1 mg of 3-(3-iodophenyl)propanoic acid.
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Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL

stock solution.

Perform a serial dilution to a final concentration of ~1-5 µg/mL in a 50:50 mixture of mobile

phase A and B.

Liquid Chromatography (LC) Parameters:

System: UHPLC system.

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial

conditions.

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 2 µL.

Rationale: The LC step separates the analyte from potential impurities and introduces it to

the mass spectrometer in a clean, ionized form. Formic acid aids in protonation for positive

ion mode analysis.

High-Resolution Mass Spectrometry (HRMS) Parameters:

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.

Rationale: Carboxylic acids can be observed as the protonated molecule [M+H]⁺ in

positive mode or the deprotonated molecule [M-H]⁻ in negative mode. Acquiring data in

both modes increases confidence.
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Mass Range: 100 - 500 m/z.

Acquisition Mode: Full Scan at high resolution (>30,000 FWHM).

Calibration: Utilize a continuous infusion of an internal reference standard (lock mass) to

ensure sub-ppm mass accuracy during the acquisition.

Data Analysis:

Extract the ion chromatogram for the theoretical exact mass of the target ions:

[C₉H₉IO₂ + H]⁺ = 276.97251 Da

[C₉H₉IO₂ - H]⁻ = 274.95696 Da

Compare the measured exact mass from the resulting spectrum to the theoretical mass.

The mass error should be < 5 ppm.

Validate the isotopic distribution pattern against the theoretical pattern for C₉H₉IO₂.

Pillar 2: NMR Spectroscopy for Structural Isomer
Confirmation
Expertise & Causality: While HRMS confirms the formula C₉H₉IO₂, it cannot distinguish

between isomers (e.g., 3-(2-iodophenyl)propanoic acid, 3-(3-iodophenyl)propanoic acid, or

3-(4-iodophenyl)propanoic acid). Nuclear Magnetic Resonance (NMR) spectroscopy is the

definitive technique for determining the precise connectivity of atoms.[14] ¹H NMR reveals the

chemical environment and neighboring protons for all hydrogen atoms, while ¹³C NMR does the

same for the carbon skeleton. The splitting patterns (multiplicity) and chemical shifts of the

aromatic protons are uniquely diagnostic for the 1,3- (meta) substitution pattern.

Expected ¹H NMR Spectral Features (in CDCl₃, ~400 MHz):

Aromatic Region (δ ~7.0-7.7 ppm): Four protons on the benzene ring. Due to the 1,3-

substitution, a complex multiplet or a set of distinct signals (singlet-like, doublet, triplet, etc.)

is expected, which is characteristic of this substitution pattern.[15][16]

Aliphatic Region (δ ~2.6-3.0 ppm): Two signals, each integrating to 2 protons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b181622?utm_src=pdf-body
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr1h.htm
https://www.chemicalbook.com/synthesis/3-iodophenylacetic-acid.htm
https://m.chemicalbook.com/SpectrumEN_626-02-8_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A triplet corresponding to the -CH₂- group adjacent to the aromatic ring (benzylic protons).

A triplet corresponding to the -CH₂- group adjacent to the carboxylic acid.

Rationale: Each -CH₂- group is split into a triplet by its neighboring -CH₂- group according

to the n+1 rule.

Carboxylic Acid (δ ~10-12 ppm): A broad singlet integrating to 1 proton. This signal is often

broad due to hydrogen bonding and exchange.

Overall Analytical Workflow
The logical flow from receiving a sample to its final validation is critical. This process ensures

that both the elemental composition and the specific isomeric structure are confirmed before

use in further research.

Caption: Validated workflow for the definitive identification of 3-(3-iodophenyl)propanoic acid.

Handling and Safety Considerations
As a laboratory chemical, proper handling of 3-(3-iodophenyl)propanoic acid is paramount

for ensuring researcher safety.

Hazard Identification: The compound is classified as an irritant.[8] Safety Data Sheets (SDS)

indicate it may cause skin, eye, and respiratory irritation.[6][7]

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,

safety glasses with side shields, and nitrile gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust.[6] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability,

refrigeration is recommended.[1]

Conclusion
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3-(3-Iodophenyl)propanoic acid is a synthetically useful intermediate whose value is

predicated on its precise identity and purity. The definitive molecular weight of 276.07 g/mol

(monoisotopic mass 275.96473 Da) has been established. This guide has outlined a robust,

two-pillar analytical strategy employing High-Resolution Mass Spectrometry and Nuclear

Magnetic Resonance spectroscopy. This workflow provides an authoritative and self-validating

means to confirm not only the molecular formula (C₉H₉IO₂) but also the specific 1,3-substituted

isomeric structure. By adhering to these technical principles and protocols, researchers in drug

development and chemical synthesis can proceed with confidence, ensuring the integrity and

reproducibility of their scientific outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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